molecular formula C12H13N3O2 B15316929 methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate

methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate

Cat. No.: B15316929
M. Wt: 231.25 g/mol
InChI Key: QRCKVEBGFIMBNB-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a benzoate ester linked to a pyrazole ring, which is substituted with an amino group and a methyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the presence of the benzoate ester group, which can influence its reactivity and biological activity. The combination of the pyrazole ring with the benzoate ester provides a versatile scaffold for further functionalization and exploration in various scientific fields .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 4-(5-amino-1-methylpyrazol-3-yl)benzoate

InChI

InChI=1S/C12H13N3O2/c1-15-11(13)7-10(14-15)8-3-5-9(6-4-8)12(16)17-2/h3-7H,13H2,1-2H3

InChI Key

QRCKVEBGFIMBNB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

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